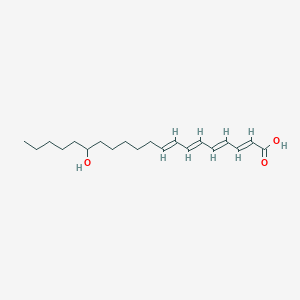

Eicosatetraenoic acid, 15-hydroxy-

Description

Eicosanoid Classification and Significance

Eicosanoids are a large family of signaling molecules derived from the oxidation of 20-carbon fatty acids, most notably arachidonic acid. caymanchem.com These potent, locally acting compounds are crucial mediators in a vast array of biological processes, including inflammation, immunity, and the regulation of cardiovascular and reproductive functions. wikipedia.orgoup.comnih.gov The major classes of eicosanoids include prostaglandins, thromboxanes, leukotrienes, and lipoxins, each with distinct synthesis pathways and physiological roles. ontosight.ainih.gov

Eicosanoids are not stored pre-formed in cells; instead, they are rapidly synthesized and released in response to various stimuli. nih.gov Their actions are typically confined to the immediate vicinity of their production, acting as autocrine (on the same cell) or paracrine (on neighboring cells) signals. caymanchem.com The delicate balance in the production of different eicosanoids is vital for maintaining tissue homeostasis, and dysregulation of these pathways is often implicated in the pathogenesis of various diseases.

Table 1: Major Classes of Eicosanoids and Their General Functions

| Eicosanoid Class | Primary Functions |

|---|---|

| Prostaglandins | Mediate inflammation, pain, and fever; regulate blood flow and gastric acid secretion. wikipedia.orgoup.com |

| Thromboxanes | Potent vasoconstrictors and promoters of platelet aggregation. wikipedia.orgontosight.ai |

| Leukotrienes | Involved in allergic and inflammatory responses, such as asthma, by promoting bronchoconstriction and increasing vascular permeability. oup.comnih.gov |

| Lipoxins | Act as anti-inflammatory and pro-resolving mediators, helping to terminate the inflammatory response. wikipedia.org |

Stereoisomeric Forms of 15-HETE: 15(S)-HETE and 15(R)-HETE

15-Hydroxy-eicosatetraenoic acid (15-HETE) is a member of the hydroxyeicosatetraenoic acid (HETE) subclass of eicosanoids. It exists in two primary stereoisomeric forms, 15(S)-HETE and 15(R)-HETE, which differ in the spatial orientation of the hydroxyl group at the 15th carbon position. This seemingly minor structural difference leads to distinct biosynthetic pathways and profoundly different biological activities.

15(S)-HETE is primarily synthesized from arachidonic acid by the enzyme 15-lipoxygenase (15-LOX). taylorandfrancis.com In contrast, 15(R)-HETE is produced through the action of aspirin-acetylated cyclooxygenase-2 (COX-2). caymanchem.com While both are metabolites of the same precursor, their divergent origins and structures dictate their unique roles in cellular signaling and pathophysiology. Research indicates that 15(S)-HETE is often associated with the modulation of inflammatory and proliferative responses, whereas 15(R)-HETE can serve as a precursor to a class of specialized pro-resolving mediators known as the 15(R)-lipoxins (or epi-lipoxins). wikipedia.org

The distinct biological functions of these stereoisomers are a testament to the remarkable specificity of enzymatic pathways and cellular receptors in interpreting subtle molecular cues.

Table 2: Comparison of 15(S)-HETE and 15(R)-HETE

| Feature | 15(S)-HETE | 15(R)-HETE |

|---|---|---|

| Primary Biosynthetic Enzyme | 15-Lipoxygenase (15-LOX) taylorandfrancis.com | Aspirin-acetylated Cyclooxygenase-2 (COX-2) caymanchem.com |

| Primary Biological Role | Modulation of inflammation, cell proliferation, and apoptosis. oup.comcaymanchem.comnih.gov | Precursor to pro-resolving mediators (15(R)-lipoxins). wikipedia.org |

| Receptor Interaction | Binds to Leukotriene B4 receptor 2 (BLT2) and Peroxisome Proliferator-Activated Receptor gamma (PPAR-γ). wikipedia.orgoup.com | Agonist of Peroxisome Proliferator-Activated Receptor β/δ (PPARβ/δ). caymanchem.com |

Detailed Research Findings on the Stereoisomeric Forms

Biological Functions of 15(S)-HETE

15(S)-HETE exhibits a wide range of biological activities, often with seemingly contradictory pro- and anti-inflammatory effects depending on the cellular context and concentration.

Modulation of Inflammation and Immune Response: 15(S)-HETE can regulate the production of other inflammatory mediators. For instance, it can inhibit the 5-lipoxygenase pathway, thereby reducing the synthesis of pro-inflammatory leukotrienes. nih.gov It also plays a regulatory role in prostaglandin (B15479496) production in follicular dendritic cells. oup.com

Cell Proliferation and Apoptosis: Research has shown that 15(S)-HETE can inhibit the proliferation of certain cancer cell lines, including colon and prostate cancer cells. caymanchem.com Conversely, it has also been demonstrated to protect pulmonary artery smooth muscle cells from apoptosis, a process that could contribute to pulmonary vascular remodeling. nih.gov A separate study suggested that 15-HETE can induce pulmonary hypertension in mice through T cell-dependent apoptosis of endothelial cells. nih.gov

Receptor-Mediated Actions: The effects of 15(S)-HETE are mediated, in part, through its interaction with specific cell surface and nuclear receptors. It is an agonist for the leukotriene B4 receptor 2 (BLT2) and the nuclear receptor peroxisome proliferator-activated receptor-gamma (PPAR-γ). wikipedia.orgoup.com The activation of these receptors can trigger downstream signaling cascades that influence gene expression and cellular function.

Biological Functions of 15(R)-HETE

In contrast to its S-enantiomer, 15(R)-HETE is primarily recognized for its role in the resolution of inflammation.

Precursor to Pro-Resolving Mediators: A key function of 15(R)-HETE is to serve as a substrate for the 5-lipoxygenase enzyme in a transcellular biosynthetic process, leading to the formation of 15(R)-lipoxin A4 and 15(R)-lipoxin B4. caymanchem.com These lipoxins are specialized pro-resolving mediators that actively orchestrate the termination of inflammation and promote tissue repair.

Receptor Agonism: 15(R)-HETE has been identified as an agonist for the peroxisome proliferator-activated receptor β/δ (PPARβ/δ). caymanchem.com The activation of this nuclear receptor is associated with the regulation of lipid metabolism and cellular differentiation.

The study of these two stereoisomers highlights the intricate and highly specific nature of lipid signaling in maintaining health and contributing to disease. Further research is needed to fully elucidate the complex interplay between 15(S)-HETE and 15(R)-HETE and their downstream metabolites in various physiological and pathological settings.

Structure

2D Structure

3D Structure

Properties

CAS No. |

73180-00-4 |

|---|---|

Molecular Formula |

C20H32O3 |

Molecular Weight |

320.5 g/mol |

IUPAC Name |

(2E,4E,6E,8E)-15-hydroxyicosa-2,4,6,8-tetraenoic acid |

InChI |

InChI=1S/C20H32O3/c1-2-3-13-16-19(21)17-14-11-9-7-5-4-6-8-10-12-15-18-20(22)23/h4-6,8,10,12,15,18-19,21H,2-3,7,9,11,13-14,16-17H2,1H3,(H,22,23)/b5-4+,8-6+,12-10+,18-15+ |

InChI Key |

GQHZVWMHPQXBIA-QYANQBPOSA-N |

Isomeric SMILES |

CCCCCC(CCCCC/C=C/C=C/C=C/C=C/C(=O)O)O |

Canonical SMILES |

CCCCCC(CCCCCC=CC=CC=CC=CC(=O)O)O |

Origin of Product |

United States |

Biosynthesis Pathways of Eicosatetraenoic Acid, 15 Hydroxy

Lipoxygenase-Dependent Pathways

The lipoxygenase (LOX) pathway is a major contributor to the formation of 15-HETE. This pathway is initiated by the direct oxygenation of arachidonic acid by specific lipoxygenase enzymes.

15-Lipoxygenase (ALOX15, ALOX15B) Mediated Synthesis from Arachidonic Acid

The key enzymes in this pathway are 15-lipoxygenase-1 (ALOX15) and 15-lipoxygenase-2 (ALOX15B). wikipedia.orgwikipedia.org These non-heme iron-containing dioxygenases catalyze the insertion of molecular oxygen into arachidonic acid at the carbon-15 (B1200482) position. nih.gov This reaction stereospecifically produces 15(S)-hydroperoxyeicosatetraenoic acid (15(S)-HpETE). nih.gov ALOX15, found in cells like eosinophils and epithelial cells, is a primary producer of 15(S)-HpETE. nih.gov ALOX15B also catalyzes the peroxidation of arachidonic acid to 15(S)-HpETE. nih.gov

The expression of these enzymes can be cell-specific. For instance, ALOX15 is highly expressed in human eosinophils and epithelial cells, while a related enzyme in mice, 12/15-lipoxygenase, is found mainly in macrophages and produces primarily 12(S)-HETE. nih.govnih.gov In ischemic heart tissue, the expression of ALOX15, but not ALOX12 or ALOX15B, is increased. nih.gov

Role of Cellular Peroxidases in 15-Hydroperoxyeicosatetraenoic Acid (15-HpETE) Reduction to 15-HETE

The initial product of 15-lipoxygenase activity, 15(S)-HpETE, is a highly reactive and short-lived intermediate. wikipedia.org It is rapidly reduced to the more stable alcohol, 15(S)-HETE, by the action of ubiquitous cellular peroxidases. nih.govwikipedia.org This reduction can be carried out by a variety of enzymes with peroxidase activity, including glutathione (B108866) peroxidases (GPXs) such as GPX1, GPX2, and GPX4. wikipedia.orgreactome.org Other enzymes like prostaglandin-endoperoxide synthase-1 and -2, prostacyclin synthase, and thromboxane (B8750289) synthase also possess the peroxidase activity necessary to convert 15-HpETE to 15-HETE. wikipedia.org

Cyclooxygenase-Dependent Pathways

While primarily known for producing prostaglandins, cyclooxygenase (COX) enzymes also contribute to the synthesis of 15-HETE. nih.govnih.govnih.gov

Cyclooxygenase-1 (COX-1) Activity in 15-HETE Generation

Cyclooxygenase-1 (COX-1) can metabolize arachidonic acid to generate 15-HETE. nih.govnih.gov Studies in human mast cells, including the LAD2 cell line, cord blood-derived mast cells, and human lung mast cells, have demonstrated that under physiological conditions, 15-HETE is produced by COX-1. nih.gov Although COX enzymes primarily synthesize prostaglandins, they can also produce small quantities of 11- and 15-HpETE, which are then reduced to their corresponding HETEs by the peroxidase activity inherent to these enzymes. nih.gov

Enantiomeric Profile and Selective Depletion of Stereoisomers

The enzymatic source of 15-HETE dictates its stereochemistry. While 15-lipoxygenases predominantly produce the 15(S)-enantiomer, the COX pathway can generate both 15(S)-HETE and 15(R)-HETE. nih.gov Interestingly, in human mast cells, while COX-1 produces both enantiomers, the 15(S) isomer is selectively metabolized further by 15-hydroxyprostaglandin dehydrogenase. nih.gov This leads to a gradual accumulation and predominance of the 15(R)-HETE isomer. nih.govcaymanchem.com This selective depletion of the 15(S) isomer highlights that the mere presence of 15-HETE is not a definitive marker of 15-LOX activity without chiral analysis. nih.gov

Cytochrome P450-Dependent Pathways

The cytochrome P450 (CYP) superfamily of enzymes, primarily known for their role in drug metabolism, also participate in the metabolism of arachidonic acid to form various eicosanoids, including 15-HETE. wikipedia.orgresearchgate.netcdnsciencepub.com Human and rat microsomal cytochrome P450s, such as CYP2C19, can metabolize arachidonic acid to a racemic mixture of 15-HETEs. wikipedia.org In this mixture, the 15(R) stereoisomer is the predominant form, constituting over 90% of the total 15-HETE produced. wikipedia.org CYP2C9 is another isoform that produces 15(R)-HETE. caymanchem.com Additionally, endothelial progenitor cells have been shown to produce 15-HETE when incubated with arachidonic acid, indicating a role for CYP enzymes in these cells as well. nih.gov

Table 1: Key Enzymes in 15-HETE Biosynthesis

| Enzyme Family | Specific Enzyme(s) | Substrate | Primary Product(s) | Stereospecificity |

|---|---|---|---|---|

| Lipoxygenase | ALOX15, ALOX15B | Arachidonic Acid | 15(S)-HpETE | S-enantiomer |

| Cyclooxygenase | COX-1 | Arachidonic Acid | 15(R)-HETE, 15(S)-HETE | Both R and S enantiomers |

| Cytochrome P450 | CYP2C9, CYP2C19 | Arachidonic Acid | 15(R,S)-HETE | Predominantly R-enantiomer |

| Peroxidases | GPX1, GPX2, GPX4 | 15-HpETE | 15-HETE | Dependent on substrate |

CYP Isoforms (e.g., CYP1A1, CYP1A2, CYP1B1, CYP2S1, CYP2C19) Involved in 15-HETE Formation

The cytochrome P450 (CYP) superfamily of enzymes, known for metabolizing a wide range of compounds, plays a role in the biosynthesis of 15-HETE from arachidonic acid. nih.gov However, the involvement and product specificity can vary significantly between different CYP isoforms.

CYP1A1 and CYP1A2 : These isoforms are known to metabolize arachidonic acid. wikipedia.org Specifically, CYP1A2 has been shown to produce various HETEs, including 15-HETE. wikipedia.org While both are involved in arachidonic acid metabolism, their primary products can vary.

CYP1B1 : This enzyme is recognized for its role in metabolizing arachidonic acid to produce mid-chain HETEs, which includes 15-HETE. nih.gov Its activity is considered a source of cardiotoxic mid-chain HETEs. nih.gov

CYP2S1 : The role of CYP2S1 is primarily in the further metabolism of 15-HETE precursors rather than its direct formation from arachidonic acid. Research indicates that human CYP2S1 converts 15(S)-hydroperoxyeicosatetraenoic acid (15(S)-HpETE) into 15-oxo-ETE. nih.govnih.gov

CYP2C19 : Human and rat microsomal CYP2C19 enzymes metabolize arachidonic acid to generate a racemic mixture of 15-HETEs. nih.gov This mixture is predominantly composed of the 15(R) stereoisomer, accounting for over 90% of the 15-HETE produced by this isoform. nih.gov

| CYP Isoform | Role in 15-HETE Biosynthesis | Primary Product(s) | Reference |

|---|---|---|---|

| CYP1A1 | Metabolizes arachidonic acid. | Metabolizes 15(S)-HETE to 15-oxo-ETE. | nih.gov |

| CYP1A2 | Metabolizes arachidonic acid to 15-HETE. | Epoxygenase products and HETEs, including 15-HETE. | wikipedia.org |

| CYP1B1 | Metabolizes arachidonic acid to mid-chain HETEs. | Mid-chain HETEs, including 15-HETE. | nih.gov |

| CYP2S1 | Metabolizes the precursor 15(S)-HpETE. | 15-oxo-ETE. | nih.gov |

| CYP2C19 | Metabolizes arachidonic acid to a racemic mixture of 15-HETEs. | 15(R,S)-HETEs, with a prevalence of >90% for the 15(R) stereoisomer. | nih.gov |

Non-Enzymatic Autoxidation of Arachidonic Acid

15-HETE can also be formed without enzymatic catalysis through the process of autoxidation. The spontaneous, non-enzymatic reaction of arachidonic acid with oxygen yields 15(R,S)-hydroperoxy-5Z,8Z,11Z,13E-eicosatetraenoic acids (15-HpETEs). nih.gov This reaction is particularly favored in cells that are undergoing oxidative stress. nih.gov These hydroperoxide intermediates are subsequently reduced to a racemic mixture of 15(R)-HETE and 15(S)-HETE. nih.gov Evidence for this pathway comes from the analysis of native hemozoin, where equimolar amounts of 15(R)- and 15(S)-HETE were identified, believed to be by-products of the non-enzymatic peroxidation of arachidonic acid. wikipedia.org

Enzymatic Production using Heterologous Lipoxygenases (e.g., Soybean Lipoxygenase) for Research Applications

For research and biotechnological applications, 15-HETE is often produced enzymatically using lipoxygenases from sources other than human. Soybean lipoxygenase (SLO) is a well-studied enzyme used for this purpose. It catalyzes the regiospecific dioxygenation of arachidonic acid to form hydroperoxy fatty acids, which are then reduced to the desired hydroxy fatty acids. This method represents the first reported biotechnological production of 15-HETE. nih.gov

Detailed studies have optimized the reaction conditions to achieve high yields. Under these optimized parameters, the enzymatic process can achieve a molar conversion yield of 99% with a productivity of 22.8 g l⁻¹ h⁻¹. nih.gov

| Parameter | Optimal Value | Reference |

|---|---|---|

| pH | 8.5 | nih.gov |

| Temperature | 20°C | nih.gov |

| Arachidonic Acid Concentration | 9 g/l | nih.gov |

| Soybean Lipoxygenase Concentration | 54.4 U/ml | nih.gov |

| Solvent (Methanol) | 4% (v/v) | nih.gov |

| Reaction Time | 25 min | nih.gov |

| Molar Conversion Yield | 99% | nih.gov |

| Productivity | 22.8 g l⁻¹ h⁻¹ | nih.gov |

Cellular and Molecular Mechanisms of Eicosatetraenoic Acid, 15 Hydroxy Action

Modulation of Intracellular Signaling Pathways

15-HETE's influence on cellular function is primarily mediated through its interaction with and modulation of key intracellular signaling cascades. These pathways involve a series of protein kinases and transcription factors that ultimately dictate the cell's response to external and internal stimuli.

Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) Agonism

15-HETE is a recognized endogenous ligand for Peroxisome Proliferator-Activated Receptor Gamma (PPARγ), a nuclear receptor that plays a critical role in lipid metabolism, inflammation, and cellular differentiation. nih.gov The activation of PPARγ by 15-HETE has been observed in various cell types, including macrophages and cells in the ischemic brain. nih.govnih.gov

In macrophages, the production of 15-HETE is stimulated by interleukin-4, which also upregulates PPARγ expression. nih.gov This coordinated induction leads to the transcription of target genes like CD36, highlighting a physiological role for 15-HETE in mediating cytokine-regulated gene expression through PPARγ. nih.gov Furthermore, studies have demonstrated that both 12(S)-HETE and 15(S)-HETE, metabolites of the 12/15-lipoxygenase (LOX) pathway, can activate PPARγ and inhibit inflammatory responses in the brain following ischemia. nih.gov This suggests a neuroprotective role for 15-HETE mediated through its agonistic activity on PPARγ. nih.gov While 15-HETE is a known PPARγ agonist, it's important to note that other endogenous fatty acid metabolites can also activate this receptor. nih.gov

| Cell/Tissue Type | Key Findings | Associated Cellular Processes | Reference |

|---|---|---|---|

| Macrophages | Interleukin-4 induces both 15-HETE production and PPARγ expression, leading to CD36 gene transcription. | Inflammation, Gene Regulation | nih.gov |

| Ischemic Brain | 12(S)- and 15(S)-HETE activate PPARγ, inhibiting pro-inflammatory factor induction. | Neuroprotection, Anti-inflammatory Response | nih.gov |

Peroxisome Proliferator-Activated Receptor Beta/Delta (PPARβ/δ) Agonism

Research has identified 15-HETE as a preferential agonist for Peroxisome Proliferator-Activated Receptor Beta/Delta (PPARβ/δ). nih.govresearchgate.net This interaction is significant as PPARβ/δ is involved in the regulation of lipid metabolism and cellular proliferation. nih.gov

Studies have shown that 15-HETE activates the ligand-dependent activation domain of PPARβ/δ, competes with synthetic agonists for binding, and promotes the interaction of PPARβ/δ with coactivator proteins. nih.govresearchgate.net This agonistic effect is more potent for PPARβ/δ compared to PPARα and PPARγ. nih.govresearchgate.net Both the 15R-HETE and 15S-HETE enantiomers are effective in activating PPARβ/δ. nih.govresearchgate.net Functionally, 15-HETE has been demonstrated to induce the expression of the PPAR target gene, Angiopoietin-like 4 (Angptl4), in a PPARβ/δ-dependent manner. nih.govresearchgate.net Conversely, inhibiting the synthesis of 15-HETE leads to a reduction in PPARβ/δ transcriptional activity. nih.govresearchgate.net

| Parameter | Observation | Significance | Reference |

|---|---|---|---|

| Receptor Specificity | Preferential agonist for PPARβ/δ over PPARα and PPARγ. | Highlights a specific signaling pathway for 15-HETE. | nih.govresearchgate.net |

| Mechanism of Action | Activates ligand-dependent activation domain, competes with synthetic agonists, and recruits coactivators. | Demonstrates direct interaction and activation of the receptor. | nih.govresearchgate.net |

| Downstream Gene Regulation | Induces expression of the target gene Angptl4. | Confirms functional consequence of receptor activation. | nih.govresearchgate.net |

Regulation of Mitogen-Activated Protein Kinase (MAPK) Pathway Components (e.g., MEK/ERK)

The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and survival. 15-HETE has been shown to modulate the activity of components within this pathway, particularly the MEK/ERK module.

In the context of hypoxic pulmonary vasoconstriction, 15-HETE has been identified as a key mediator. nih.gov Studies have revealed that the vasoconstrictive effects of 15-HETE are at least partially regulated by the extracellular signal-regulated kinase-1/2 (ERK1/2) pathway. nih.gov Treatment with a MEK inhibitor, which blocks the activation of ERK1/2, significantly blunts the vasoconstriction induced by 15-HETE in pulmonary artery rings. nih.gov Furthermore, 15-HETE has been shown to enhance the phosphorylation of ERK1/2 in pulmonary arterial smooth muscle cells (PASMCs). nih.gov This indicates that the MEK/ERK signaling axis is a downstream effector of 15-HETE in this physiological response. Other research has also implicated MAPK signaling in the mitogenic effects of 12/15-LOX metabolites on smooth muscle cells. nih.gov

| Biological Context | Effect of 15-HETE | Key Pathway Components Involved | Reference |

|---|---|---|---|

| Hypoxic Pulmonary Vasoconstriction | Induces vasoconstriction. | MEK, ERK1/2 | nih.gov |

| Smooth Muscle Cell Growth | Promotes mitogenic effects. | MAPK | nih.gov |

Influence on Protein Kinase B (PKB/Akt) Pathway

The Protein Kinase B (PKB/Akt) pathway is a central signaling node that governs cell survival, growth, and metabolism. 15-HETE has been demonstrated to influence this pathway, particularly in the context of cancer cell biology.

In hepatocellular carcinoma cells, the 15-lipoxygenase-1 (15-LO-1)/15-HETE pathway has been shown to prevent apoptosis and promote progression. nih.gov Mechanistically, 15-HETE enhances the expression of phosphorylated Akt (p-Akt) and promotes the interaction of Akt with heat shock protein 90. nih.gov This interaction is crucial for inhibiting apoptosis induced by serum deprivation. nih.gov The pro-survival and pro-migratory effects of 15-HETE in these cancer cells were attenuated by an Akt inhibitor, confirming the involvement of the Akt pathway. nih.gov Additionally, other research indicates that 15-HETE protects rat pulmonary arterial smooth muscle cells from apoptosis via the PI3K/Akt pathway. nih.gov

| Cell Type | Effect of 15-HETE | Mechanism | Reference |

|---|---|---|---|

| Hepatocellular Carcinoma Cells | Prevents apoptosis, promotes invasion and migration. | Increases p-Akt expression and promotes Akt interaction with heat shock protein 90. | nih.gov |

| Rat Pulmonary Arterial Smooth Muscle Cells | Protects from apoptosis. | Activation of the PI3K/Akt pathway. | nih.gov |

Impact on Rho-kinase Pathway

The Rho-kinase (ROCK) pathway is a key regulator of the actin cytoskeleton and is involved in processes such as cell contraction, migration, and proliferation. Evidence suggests that 15-HETE can activate this pathway, particularly in the context of pulmonary vascular remodeling.

In studies of hypoxia-induced pulmonary vascular remodeling, both endogenous and exogenous 15-HETE were found to activate the Rho-kinase pathway. nih.gov This activation was associated with the protection of pulmonary artery smooth muscle cells (PASMCs) from apoptosis, a process that contributes to the thickening of the pulmonary vascular media. nih.gov These findings indicate that the anti-apoptotic effects of 15-HETE in this context are, at least in part, mediated through the ROCK pathway. nih.gov

| Biological Process | Effect of 15-HETE | Cellular Outcome | Reference |

|---|---|---|---|

| Hypoxia-induced Pulmonary Vascular Remodeling | Activates the Rho-kinase pathway. | Protects pulmonary artery smooth muscle cells from apoptosis, contributing to vascular medial thickening. | nih.gov |

Modulation of Protein Kinase C Alpha (PKCα) Translocation

Protein Kinase C (PKC) is a family of serine/threonine kinases that are involved in a multitude of signaling pathways. The alpha isoform, PKCα, has been implicated in the cellular response to 15-HETE.

Research has shown that a 15S-HETE-substituted diacyl glycerol (B35011) can directly activate PKCα. Interestingly, this same molecule was found to inhibit the diacylglycerol-induced activation of other PKC isoforms, including PKC-δ, PKC-βI, and PKC-βII. nih.gov This suggests a specific interaction between a derivative of 15-HETE and PKCα. In the context of hypoxic pulmonary vasoconstriction, the PKC signal transduction pathway is involved in the effects of 15-HETE. nih.gov A PKC inhibitor was shown to attenuate the constriction of pulmonary artery rings induced by 15-HETE under hypoxic conditions. nih.gov

| Modulator | Effect on PKCα | Biological Context | Reference |

|---|---|---|---|

| 15S-HETE-substituted diacyl glycerol | Directly activates PKCα. | General cellular signaling. | nih.gov |

| 15-HETE | Induces pulmonary vasoconstriction via the PKC pathway. | Hypoxic pulmonary vasoconstriction. | nih.gov |

Regulation of Gene Expression and Transcription Factor Activity

15-HETE and its metabolites can influence the expression of various genes by modulating the activity of critical transcription factors. This regulation is central to its role in inflammatory and cellular proliferation processes.

The Specificity Protein-1 (Sp-1) is a zinc finger transcription factor that binds to GC-rich motifs in the promoters of a wide array of genes, playing a crucial role in cellular processes like cell growth, differentiation, and apoptosis. wikipedia.orghenkjanhazenkampfotografie.nl While Sp-1 is a known regulator for various genes, including Matrix Metallopeptidase 9 (MMP-9), current scientific literature does not provide extensive direct evidence detailing the modulation of Sp-1 activity by 15-HETE. Further research is required to fully elucidate a direct mechanistic link and the functional consequences of any such interaction.

The Nuclear Factor kappa B (NF-κB) is a critical transcription factor that orchestrates the expression of genes involved in inflammation and immune responses. researchgate.net The activity of the NF-κB pathway is primarily inhibited not by 15-HETE itself, but by its oxidized metabolite, 15-oxo-eicosatetraenoic acid (15-oxo-ETE).

15-oxo-ETE is an electrophilic α,β-unsaturated ketone. wikipedia.org This chemical feature allows it to interact with and modify other proteins. Research has shown that 15-oxo-ETE inhibits the NF-κB signaling pathway by targeting the IκB kinase β (IKKβ) subunit. wikipedia.org By inhibiting IKKβ, 15-oxo-ETE prevents the phosphorylation and subsequent degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm. This action effectively blocks the translocation of NF-κB to the nucleus, thereby down-regulating the expression of pro-inflammatory genes. wikipedia.org

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a key transcription factor that regulates the cellular antioxidant response. The activation of the Nrf2 pathway is also mediated by the 15-HETE metabolite, 15-oxo-ETE. wikipedia.org

As an electrophilic species, 15-oxo-ETE can modify cysteine residues on Keap1, the protein that targets Nrf2 for degradation under basal conditions. This modification leads to a conformational change in Keap1, causing it to release Nrf2. The stabilized Nrf2 can then translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant and cytoprotective genes, initiating their transcription. wikipedia.org This activation of the Nrf2 pathway by 15-oxo-ETE represents a significant mechanism for cellular protection against oxidative stress.

Interactive Data Table: Modulation of Transcription Factors by 15-HETE and its Metabolite

| Modulator | Transcription Factor | Effect | Mechanism |

| 15-oxo-ETE | NF-κB | Inhibition | Inhibits IKKβ, preventing NF-κB nuclear translocation. wikipedia.org |

| 15-oxo-ETE | Nrf2 | Activation | Acts as an electrophile, modifying Keap1 and leading to Nrf2 stabilization and nuclear translocation. wikipedia.org |

| 15-HETE | Sp-1 | Not well-documented | Direct modulation is not clearly established in current literature. |

Enzyme Activity Modulation

Beyond its effects on gene expression, 15-HETE can directly influence cellular function by modulating the activity of specific enzymes involved in inflammatory pathways.

15-HETE is a well-documented inhibitor of 5-lipoxygenase (5-LOX), a key enzyme in the biosynthesis of leukotrienes. nih.gov Leukotriene B4 (LTB4), a product of the 5-LOX pathway, is a potent chemoattractant for neutrophils and is heavily implicated in inflammatory diseases. nih.govnih.gov

The inhibitory effect of 15-HETE on 5-LOX is dose-dependent. By inhibiting this enzyme, 15-HETE effectively reduces the production of LTB4. nih.gov This action is considered a primary mechanism for the anti-inflammatory properties of 15-HETE. Furthermore, studies have shown that 15-HETE can specifically and selectively inhibit the chemotactic response of polymorphonuclear leukocytes (PMNs) induced by LTB4. nih.gov This suggests that 15-HETE not only curtails the production of a key inflammatory mediator but also dampens the cellular response to it.

Matrix Metallopeptidase 9 (MMP-9) is a zinc-dependent endopeptidase that degrades components of the extracellular matrix and is involved in tissue remodeling during inflammation and other pathological processes. The expression of the MMP-9 gene is known to be positively regulated by transcription factors, including NF-κB.

The regulation of MMP-9 by 15-HETE appears to be an indirect mechanism mediated by its metabolite, 15-oxo-ETE. As established, 15-oxo-ETE inhibits the NF-κB pathway. wikipedia.org By suppressing NF-κB activation, 15-oxo-ETE can consequently lead to the down-regulation of MMP-9 gene expression. This represents a downstream consequence of the primary inhibitory effect of 15-oxo-ETE on the NF-κB signaling cascade.

Interactive Data Table: Enzyme Modulation by 15-HETE

| Modulator | Enzyme/Product | Effect | Mechanism |

| 15-HETE | 5-Lipoxygenase | Inhibition | Direct, dose-dependent inhibition of enzyme activity. nih.gov |

| 15-HETE | Leukotriene B4 (LTB4) | Decreased Formation | Consequence of 5-Lipoxygenase inhibition. nih.gov |

| 15-oxo-ETE | Matrix Metallopeptidase 9 (MMP-9) | Indirect Down-regulation | Inhibition of the NF-κB pathway, a key transcriptional activator of the MMP-9 gene. wikipedia.org |

Biological Roles and Physiological Functions in Preclinical Research Models

Role in Inflammatory Processes

In the intricate landscape of inflammation, 15-HETE has demonstrated notable anti-inflammatory properties in various cellular models. One of its key mechanisms involves the modulation of neutrophil activity, which is central to the acute inflammatory response. Specifically, 15(S)-HETE has been shown to be a potent inhibitor of polymorphonuclear neutrophil (PMN) migration across endothelial cells that have been activated by cytokines. nih.gov This inhibitory effect is achieved by diminishing the responsiveness of neutrophils to platelet-activating factor (PAF), a potent chemoattractant produced by the activated endothelium. nih.gov When neutrophils are remodeled with 15(S)-HETE, they exhibit impaired adhesion and cytoskeletal responses upon stimulation with PAF. nih.gov This suggests that 15-HETE can attenuate the inflammatory cascade by interfering with the signaling events that guide neutrophils to the site of inflammation. nih.gov

Further investigation into the molecular underpinnings of this effect reveals that the incorporation of 15(S)-HETE into the phospholipids (B1166683) of neutrophils leads to a significant reduction in the affinity of high-affinity PAF receptors for their ligand. nih.gov This alteration in receptor binding is accompanied by impaired generation of inositol (B14025) trisphosphate (IP3), a critical second messenger in PAF-triggered signaling pathways. nih.gov By disrupting these early signaling events, 15-HETE effectively dampens the neutrophil's ability to respond to pro-inflammatory cues from the endothelium.

Beyond its direct anti-inflammatory actions, 15-HETE plays a crucial role as a precursor in the biosynthesis of a class of potent anti-inflammatory and pro-resolving molecules known as lipoxins. nih.gov Lipoxins are part of a larger superfamily of specialized pro-resolving mediators (SPMs) that actively orchestrate the resolution of inflammation, a process critical for restoring tissue homeostasis. nih.govwikipedia.org

The generation of lipoxins often involves a transcellular biosynthesis pathway, where different cell types collaborate to produce the final active mediator. In one major pathway, arachidonic acid is first converted to 15(S)-hydroperoxyeicosatetraenoic acid (15(S)-HpETE) by the enzyme 15-lipoxygenase (15-LOX). wikipedia.org This unstable intermediate is then rapidly reduced to the more stable 15(S)-HETE. wikipedia.org Subsequently, 15(S)-HETE can be taken up by other cells, such as neutrophils, which possess the enzyme 5-lipoxygenase (5-LOX). This enzyme then converts 15(S)-HETE into lipoxin A4 (LXA4) and lipoxin B4 (LXB4). nih.gov These lipoxins are potent inhibitors of neutrophil function and stimulate vasodilation, thereby contributing to the active resolution of inflammation. nih.gov

Furthermore, under certain conditions, such as in the presence of aspirin, the cyclooxygenase-2 (COX-2) enzyme can be acetylated. This modified enzyme gains the ability to convert arachidonic acid into 15(R)-HETE, an epimer of 15(S)-HETE. nih.gov This 15(R)-HETE serves as a precursor for the synthesis of aspirin-triggered lipoxins (ATLs), which also exhibit potent anti-inflammatory and pro-resolving properties. nih.gov

| Mediator | Precursor | Key Enzymes | Primary Function in Resolution |

| Lipoxin A4 (LXA4) | 15(S)-HETE | 5-LOX | Inhibits neutrophil function, stimulates vasodilation nih.gov |

| Lipoxin B4 (LXB4) | 15(S)-HETE | 5-LOX | Inhibits neutrophil function, stimulates vasodilation nih.gov |

| Aspirin-Triggered Lipoxins (ATLs) | 15(R)-HETE | Acetylated COX-2, 5-LOX | Potent anti-inflammatory and pro-resolving actions nih.gov |

Impact on Cell Growth, Proliferation, and Apoptosis

The influence of 15-HETE on cancer progression appears to be context-dependent, with some studies highlighting its anticarcinogenic potential. In non-small cell lung carcinoma (NSCLC), levels of 15(S)-HETE are often reduced. nih.gov Preclinical studies have shown that the application of exogenous 15(S)-HETE to NSCLC cells can inhibit cell proliferation and induce apoptosis. nih.gov This pro-apoptotic effect is associated with the activation of caspases 9 and 3, key executioner enzymes in the apoptotic cascade. nih.gov The mechanism underlying these effects is believed to involve the activation of peroxisome proliferator-activated receptor γ (PPARγ). nih.gov

Conversely, in hepatocellular carcinoma (HCC), the 15-lipoxygenase-1 (15-LO-1)/15-HETE pathway has been implicated in promoting cancer progression. In HepG2 and SMMC7721 cell lines, 15-HETE was found to inhibit apoptosis induced by serum deprivation. nih.gov This anti-apoptotic effect was linked to the activation of the protein kinase B (Akt) and heat shock protein 90 signaling pathways. nih.gov Blockade of the 15-LO pathway led to apoptosis and growth arrest, effects that could be reversed by the addition of exogenous 15-HETE. nih.gov

| Cancer Cell Line | Effect of 15(S)-HETE | Associated Mechanisms |

| Non-Small Cell Lung Carcinoma (NSCLC) | Inhibition of proliferation, induction of apoptosis nih.gov | Activation of PPARγ, activation of caspases 9 and 3 nih.gov |

| Hepatocellular Carcinoma (HepG2, SMMC7721) | Inhibition of apoptosis, promotion of cell growth nih.gov | Activation of Akt and heat shock protein 90 nih.gov |

In the context of pulmonary vascular remodeling, 15-HETE has been identified as a critical factor in protecting pulmonary artery smooth muscle cells (PASMCs) from apoptosis. nih.govnih.gov This anti-apoptotic role is particularly relevant in conditions of hypoxia, where 15-HETE is produced and participates in the structural changes of the pulmonary artery. nih.gov

One mechanism by which 15-HETE exerts its protective effects is through the regulation of sirtuin 1 (SIRT1), a protein involved in cellular stress responses and apoptosis. nih.gov Studies have shown that 15-HETE promotes the transcription and translation of SIRT1. nih.gov This upregulation of SIRT1 contributes to increased cell viability and reduced mitochondrial depolarization in PASMCs. nih.gov The anti-apoptotic effects of 15-HETE via the SIRT1 pathway are further supported by the observation that inhibitors of SIRT1 abrogate these protective actions. nih.gov

Another pathway implicated in the anti-apoptotic function of 15-HETE in PASMCs involves inducible nitric oxide synthase (iNOS). nih.gov Both exogenous and endogenous 15-HETE have been shown to upregulate the expression of iNOS at both the protein and mRNA levels. nih.gov This increase in iNOS activity enhances cell survival, attenuates mitochondrial depolarization, and upregulates the expression of the anti-apoptotic protein Bcl-2. nih.gov The essential role of the iNOS pathway is underscored by the finding that inhibitors of iNOS reverse the protective effects of 15-HETE. nih.gov

The impact of 15-HETE on cell cycle progression has been investigated in various cell types, with evidence suggesting a role in promoting cell cycle advancement. In a study using brain microvascular endothelial cells (BMVECs), 15-HETE was found to promote the transition from the G1 (first gap) phase to the S (DNA synthesis) phase of the cell cycle. nih.gov This effect was associated with an increase in the expression of cyclin A and cyclin D, key regulatory proteins that drive cell cycle progression. nih.gov Conversely, inhibition of endogenous 15-HETE production led to an arrest of cells in the G0/G1 phase. nih.gov

This suggests that the 15-LO/15-HETE pathway can influence cellular proliferation by modulating the expression of critical cell cycle-related proteins. The progression from the G1 to the S phase is a tightly regulated process, and the ability of 15-HETE to promote this transition highlights its potential role in physiological and pathological processes involving cell proliferation.

Contributions to Vascular Biology and Remodeling

Role in Pulmonary Vascular Remodeling (e.g., in Hypoxic Pulmonary Hypertension Models)

15-Hydroxyeicosatetraenoic acid (15-HETE) has been identified as a significant mediator in the complex process of pulmonary vascular remodeling, particularly in the context of hypoxic pulmonary hypertension. ahajournals.orgnih.gov Hypoxia, or a lack of oxygen, triggers an increased expression of the enzyme 15-lipoxygenase (15-LO), which in turn catalyzes the production of 15-HETE. ahajournals.org This elevation of 15-HETE is not merely a byproduct but an active participant in the structural changes that characterize this disease.

Research in preclinical models has demonstrated that 15-HETE contributes to the thickening of the pulmonary artery walls, a hallmark of pulmonary vascular remodeling. ahajournals.org It achieves this by promoting the proliferation of pulmonary artery smooth muscle cells (PASMCs). ahajournals.orgplos.org Specifically, 15-HETE influences the cell cycle of PASMCs, encouraging a greater number of cells to enter the synthesis (S) and gap 2/mitosis (G2/M) phases, which are critical for cell division and proliferation. nih.gov This proliferative effect on PASMCs directly contributes to the hypertrophy of the medial layer of pulmonary vessels. nih.gov

Furthermore, 15-HETE has been shown to mediate hypoxia-induced intimal endothelial cell migration, another key component of vascular remodeling. nih.gov The underlying mechanisms of these actions appear to involve the Rho-kinase pathway, which is implicated in both endothelial cell tube formation and migration, as well as smooth muscle cell proliferation. nih.gov Additionally, the generation of reactive oxygen species (ROS) has been identified as a crucial factor in 15-HETE-mediated pulmonary vascular remodeling under hypoxic conditions. plos.org These ROS, originating from both mitochondria and NADPH oxidase 4 (Nox4), stimulate cell migration and proliferation through the p38 MAPK pathway. plos.org

| Experimental Model | Key Findings | Reference |

| Hypoxic rat model | Hypoxia induced 15-LO expression and 15-HETE formation, leading to pulmonary vascular medial hypertrophy. | ahajournals.orgnih.gov |

| Cultured rat PASMCs | 15-HETE promoted cell cycle progression from the G0/G1 phase to the G2/M+S phase. | nih.gov |

| Human pulmonary hypertension tissue | Overexpression of 15-LO-1 and 15-LO-2 was observed in the vessels of patients with pulmonary hypertension. | ahajournals.org |

Modulation of Vascular Angiogenesis (e.g., Endothelial Cell Tube Formation and Migration)

15-HETE plays a multifaceted role in angiogenesis, the formation of new blood vessels from pre-existing ones. Its effects are evident in the key angiogenic processes of endothelial cell migration and tube formation. ashpublications.org In preclinical studies using human retinal microvascular endothelial cells (HRMVECs), 15(S)-HETE was found to induce a twofold increase in both cell migration and tube formation compared to controls. ashpublications.org

The pro-angiogenic effects of 15-HETE are mediated through complex signaling pathways. One such pathway involves the Janus kinase 2 (Jak2) and the signal transducer and activator of transcription 5B (STAT5B). ashpublications.org 15(S)-HETE stimulates the tyrosine phosphorylation of Jak2, and inhibiting this activation has been shown to significantly reduce 15(S)-HETE-induced migration and tube formation in HRMVECs. ashpublications.org This suggests that the Jak2-STAT5B pathway is crucial for the angiogenic response triggered by 15-HETE. ashpublications.org

Further research has elucidated that 15-HETE also promotes angiogenesis in the context of hypoxic conditions, such as those found in pulmonary hypertension and ischemic stroke. ahajournals.orgnih.gov In models of hypoxic pulmonary hypertension, 15-HETE was shown to increase the number of new blood vessels in vivo and induce pulmonary artery endothelial cell tube formation and migration in vitro. ahajournals.org Similarly, in post-stroke models, 15-HETE promoted the proliferation and tube formation of brain microvascular endothelial cells (BMVECs). nih.gov The PI3K/Akt signaling pathway has been implicated in these 15-HETE-induced angiogenic processes in BMVECs. nih.gov

| Cell Type | Angiogenic Effect | Mediating Pathway | Reference |

| Human Retinal Microvascular Endothelial Cells (HRMVECs) | Increased migration and tube formation | Jak2/STAT5B | ashpublications.org |

| Pulmonary Artery Endothelial Cells (PAECs) | Induced tube formation and migration under hypoxia | Rho-kinase | ahajournals.orgnih.gov |

| Brain Microvascular Endothelial Cells (BMVECs) | Promoted proliferation and tube formation after oxygen-glucose deprivation | PI3K/Akt | nih.gov |

Effects on Endothelial Cell Apoptosis in Disease Models

The role of 15-HETE in endothelial cell apoptosis, or programmed cell death, is complex and appears to be context-dependent. In some disease models, particularly pulmonary arterial hypertension (PAH), 15-HETE has been linked to an increase in endothelial cell apoptosis. nih.govahajournals.org

Studies involving mice fed a 15-HETE diet revealed that this compound is sufficient to induce pulmonary hypertension. nih.govahajournals.org The underlying mechanism involves the promotion of T cell-dependent apoptosis of pulmonary arterial endothelial cells (PAECs). nih.govahajournals.org RNA sequencing of lung tissue from these mice showed a significant activation of pathways related to antigen processing and presentation, as well as T cell-mediated cytotoxicity. nih.govahajournals.org This suggests that 15-HETE may alter the endothelial cells in a way that makes them targets for the immune system, leading to their destruction. ahajournals.org

Further in vitro experiments demonstrated that human PAECs cultured with 15-HETE were more susceptible to apoptosis when co-cultured with CD8+ T cells. nih.govahajournals.org This finding supports the in vivo data and points to a mechanism where 15-HETE contributes to endothelial dysfunction by rendering the cells vulnerable to immune-mediated apoptosis. ahajournals.org Interestingly, the administration of an apolipoprotein A-I mimetic peptide, which prevents the accumulation of circulating oxidized lipids, was able to inhibit this endothelial cell apoptosis and even rescue the 15-HETE-induced pulmonary hypertension in mice. nih.govahajournals.org

Conversely, other studies have suggested that 15-HETE can have anti-apoptotic effects on pulmonary artery smooth muscle cells, which could contribute to the vascular remodeling seen in pulmonary hypertension. documentsdelivered.com This highlights the cell-type-specific and context-dependent nature of 15-HETE's influence on apoptosis.

| Disease Model | Cell Type | Effect on Apoptosis | Mechanism | Reference |

| 15-HETE-fed mice (Pulmonary Hypertension) | Pulmonary Arterial Endothelial Cells (PAECs) | Increased apoptosis | T cell-dependent cytotoxicity | nih.govahajournals.org |

| Cultured Human PAECs | Pulmonary Arterial Endothelial Cells (PAECs) | Increased susceptibility to CD8+ T cell-induced apoptosis | Not fully elucidated | nih.govahajournals.org |

Modulation of Airway Function and Respiratory Responses

Autacoid Role in Bronchial Responsiveness in Research Models

While direct studies on the autacoid role of 15-HETE in bronchial responsiveness are multifaceted, its involvement in the broader context of airway inflammation and reactivity is recognized. For instance, in individuals with aspirin-exacerbated respiratory disease (AERD), baseline serum levels of 15-HETE have been inversely correlated with the accumulation of nasal group 2 innate lymphoid cells (ILC2s) following COX-1 inhibition. nih.gov This suggests a potential modulatory role for 15-HETE in the inflammatory responses that drive bronchial hyperresponsiveness in certain patient populations. nih.gov

Regulation of MUC5AC Expression in Respiratory Epithelial Cells

15-HETE is implicated in the regulation of MUC5AC, a major gel-forming mucin, in respiratory epithelial cells, particularly in the context of allergic airway inflammation. nih.govnih.gov In human bronchial epithelial cells, the expression of 15-lipoxygenase-1 (15-LO-1), the enzyme that produces 15-HETE, is increased in individuals with asthma and correlates with MUC5AC expression. nih.gov

The cytokine interleukin-13 (IL-13), a key driver of Th2-mediated inflammation in asthma, induces both 15-LO-1 and MUC5AC expression in these cells. nih.govnih.gov Further investigation has revealed that the induction of MUC5AC by IL-13 is at least partially dependent on the 15-LO-1 pathway. nih.govnih.gov When 15-LO-1 is inhibited, the IL-13-stimulated increase in MUC5AC expression is reduced. nih.gov Conversely, the addition of exogenous 15-HETE can partially restore MUC5AC expression in these conditions. nih.gov

Interestingly, a significant portion of the 15-HETE produced in response to IL-13 is esterified to phosphatidylethanolamine (B1630911) (PE) to form 15-HETE-PE. nih.gov It is this esterified form that appears to be particularly effective at enhancing MUC5AC expression. nih.govnih.gov This suggests that high levels of 15-LO-1 activity and the subsequent production of 15-HETE and its derivatives could contribute to the mucus hypersecretion characteristic of asthma. nih.govnih.gov

| Cell Type | Stimulus | Effect of 15-HETE Pathway | Key Finding | Reference |

| Human Bronchial Epithelial Cells | Interleukin-13 (IL-13) | Enhances MUC5AC expression | Inhibition of 15-LO-1 reduces IL-13-induced MUC5AC expression. | nih.govnih.gov |

| Human Bronchial Epithelial Cells | - | - | 15-HETE esterified to phosphatidylethanolamine (15-HETE-PE) enhances MUC5AC expression. | nih.gov |

Advanced Methodologies in Eicosatetraenoic Acid, 15 Hydroxy Research

Analytical Techniques for Quantification and Identification

Precise quantification and unambiguous identification of 15-HETE are fundamental to understanding its physiological and pathological roles. Given its low concentrations in biological matrices and the presence of interfering isomers, highly sensitive and selective methods are required.

Ultra-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (UPLC-MS/MS) stands as a premier technique for the analysis of 15-HETE and other eicosanoids. mdpi.com This method offers high sensitivity, specificity, and throughput, making it suitable for complex biological samples. mdpi.comnih.gov The UPLC system utilizes columns with small particles (typically under 2 μm), which provides rapid and efficient separation of various molecules, including different HETE isomers. mdpi.comnih.gov

Following chromatographic separation, the compounds are ionized, typically using electrospray ionization (ESI), and analyzed by a tandem mass spectrometer. nih.gov The use of Multiple Reaction Monitoring (MRM) mode enhances selectivity and sensitivity, allowing for the precise quantification of target analytes even at low levels. mdpi.comtandfonline.com For instance, a UPLC-MS/MS method was developed for the dynamic monitoring of 15-HETE alongside other compounds in cell culture media, demonstrating good linearity and precision with relative standard deviations within 15%. tandfonline.comtandfonline.com These methods are robust enough for larger population studies to explore the complex interactions between eicosanoids and various disease states. nih.gov

| Parameter | Description | Source |

|---|---|---|

| Instrumentation | Waters Acquity UPLC system coupled to a mass spectrometer (e.g., Waters Xevo TQ-s or Applied Biosystem 6500 Q TRAP). | nih.govnih.gov |

| Column | Reversed-phase columns are common, such as Acquity UPLC® BEH shield RP18 (1.7 μm, 150 × 2.1 mm). | nih.gov |

| Ionization Mode | Electrospray Ionization (ESI), often in positive or negative ion mode depending on the derivatization and target molecule. | nih.govtandfonline.com |

| Detection Mode | Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. | mdpi.com |

| Application | Quantification of 15-HETE in various biological matrices like plasma, serum, sputum, and cell culture supernates. | nih.govnih.govtandfonline.comelkbiotech.com |

Mass spectrometry is a powerful tool for the structural elucidation and identification of 15-HETE. While often coupled with liquid chromatography, direct mass spectrometric methods have also been developed. Notably, Electron Impact (EI) mass spectrometry can be used to obtain spectra of 15-HETE directly, without the need for chemical derivatization. nih.gov This simplifies sample preparation and provides a direct fragmentation pattern that is useful for identification. nih.gov This approach was successfully used after synthesizing 15-HETE using soybean lipoxygenase and purifying it via RP-HPLC, demonstrating a rapid method for obtaining the compound for further study. nih.gov

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a widely used technique for the purification and separation of 15-HETE from biological extracts and reaction mixtures. nih.govnih.gov In RP-HPLC, a non-polar stationary phase is used with a polar mobile phase. This allows for the separation of 15-HETE from other less or more polar lipids. The purity of the collected fractions can be confirmed using techniques like UV spectrophotometry, as the conjugated diene structure in 15-HETE exhibits a characteristic UV absorbance around 236 nm. caymanchem.com RP-HPLC is often a crucial step prior to more advanced analyses, such as mass spectrometry or chiral chromatography, to reduce matrix effects and isolate the compound of interest. nih.govnih.gov Purity of commercially available 15-HETE standards is often certified to be ≥99% by HPLC. avantorsciences.comavantorsciences.com

Chiral Analysis for Stereoisomer Determination

15-HETE exists as two stereoisomers, 15(S)-HETE and 15(R)-HETE, which can have different biological activities. nih.gov Therefore, distinguishing between these enantiomers is critical. Chiral analysis is employed to separate and quantify these specific stereoisomers.

Chiral phase HPLC is the primary method for this purpose. nih.govresearchgate.net This technique uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation. For example, a chiral stationary phase column such as (R)-(-)-N-3,5-dinitrobenzoyl-alpha-phenylglycine has been used to completely separate the enantiomers of 15-HETE after their derivatization to aromatic esters. nih.gov In some cases, underivatized enantiomers can also be resolved on specific chiral columns. nih.gov Chiral LC-MS analysis has been used to show that 15(S)-HETE is the main product of 15-lipoxygenase-1 (15-LOX-1) activity in transfected macrophage cell lines. mdpi.com This highlights the importance of chiral analysis in determining the stereospecificity of enzymatic reactions.

| Technique | Principle | Key Findings/Applications | Source |

|---|---|---|---|

| Chiral Phase HPLC | Utilizes a chiral stationary phase to differentially retain enantiomers, allowing for their separation. | Separation of 15(S)-HETE and 15(R)-HETE enantiomers. Used to demonstrate the selective formation of 15(S)-HETE by 15(S)-lipoxygenase. | nih.govresearchgate.net |

| Derivatization prior to Chiral HPLC | Racemic HETE methyl esters are reacted with reagents like benzoyl chloride to form diastereomeric derivatives, which are more easily separated on a chiral column. | Complete separation of derivatized enantiomers, with the ability to retrieve the chiral HETEs by subsequent hydrolysis. | nih.gov |

| Chiral LC-MS | Combines the separation power of chiral chromatography with the sensitivity and specificity of mass spectrometry. | Quantification of specific enantiomers, such as 15(S)-HETE, in complex biological samples to study enzyme-specific production. | mdpi.com |

Enzymatic Assays for Biosynthesis and Metabolism Studies (e.g., Spectrophotometric Assays)

Studying the enzymes that produce and degrade 15-HETE is crucial for understanding its regulation. Enzymatic assays are designed to measure the activity of these enzymes, often by monitoring the formation of a product or the consumption of a substrate.

A common method for studying the biosynthesis of 15-HETE involves using lipoxygenase enzymes, such as soybean 15-lipoxygenase (15-LO), which catalyzes the conversion of arachidonic acid to 15-hydroperoxyeicosatetraenoic acid (15-HpETE), the precursor of 15-HETE. nih.govjmb.or.kr The activity of 15-LO can be measured using a spectrophotometric assay. This assay is based on monitoring the increase in absorbance at 234 nm, which is characteristic of the conjugated diene system formed in the product. researchgate.net This method can be used to screen for inhibitors of the enzyme. researchgate.net

On the metabolic side, enzymes like 15-hydroxyprostaglandin dehydrogenase (15-PGDH) are responsible for oxidizing 15(S)-HETE to its keto analog, 15-oxo-ETE. nih.gov The activity of this NAD+-dependent dehydrogenase can be monitored by measuring the formation of NADH spectrophotometrically.

Furthermore, Enzyme-Linked Immunosorbent Assays (ELISA) are commercially available for the quantification of 15-HETE. elkbiotech.comcaymanchem.com These are competitive immunoassays where 15-HETE in a sample competes with a labeled 15-HETE standard for binding to a limited number of antibodies. The final concentration is determined by measuring the color change of a substrate reaction, typically with a spectrophotometer at a specific wavelength (e.g., 450 nm). elkbiotech.com These kits provide a sensitive method for measuring 15-HETE levels in various biological fluids. elkbiotech.comcaymanchem.com

Emerging Research Areas and Future Directions in Eicosatetraenoic Acid, 15 Hydroxy Biology

Elucidating Novel Signaling Mechanisms and Receptor Interactions

Recent research has moved beyond simple identification of 15-HETE to a more nuanced understanding of its molecular mechanisms. Scientists are identifying novel receptors and downstream signaling cascades that mediate its effects.

A significant area of investigation is the interaction of 15-HETE with peroxisome proliferator-activated receptors (PPARs). Both 15(S)-HETE and 15(R)-HETE have been identified as agonists for PPARs. nih.govwikipedia.org Specifically, studies have shown that 15-HETE is a preferential agonist for PPARβ/δ, activating its ligand-dependent activation domain and inducing the expression of PPAR target genes. nih.govcaymanchem.com The activation of PPARγ by 15(S)-HETE may contribute to its ability to inhibit the growth of various cancer cell lines. wikipedia.org Furthermore, 15(S)-HETE has been shown to act on follicular dendritic cell-like cells through PPAR-γ. oup.com

Beyond nuclear receptors like PPARs, 15-HETE also interacts with G protein-coupled receptors (GPCRs). It is known to bind to and activate the leukotriene B4 receptor 2 (BLT2), which may mediate some of its cell-stimulating activities. wikipedia.orgoup.com Research on mast/basophil cells has identified specific, low-affinity 15-HETE binding sites that appear to be involved in the activation of the 5-lipoxygenase enzyme, suggesting a receptor-mediated mechanism rather than simple incorporation into cell membranes. elsevier.com

Novel downstream signaling pathways are also being uncovered. In pulmonary artery smooth muscle cells, 15-HETE has been shown to protect against apoptosis by up-regulating the inducible nitric oxide synthase (iNOS) pathway. nih.gov This involves increasing iNOS expression at both the mRNA and protein levels, leading to enhanced cell survival. nih.gov In other contexts, signaling through extracellular signal-regulated kinases (ERK1/2) and mitogen-activated protein kinases (MAPK) has been associated with 15-HETE activity. nih.govnih.gov Additionally, the production of 15-HETE itself can be stimulated by cytokine signaling, as seen with IL-13 inducing STAT6 signaling, which in turn increases the expression of 15-lipoxygenase-1 (15-LO-1). wikipedia.org

Interplay with Other Lipid Mediators and Eicosanoid Pathways

The biological effects of 15-HETE are not exerted in isolation but are part of a complex and interconnected network of lipid mediators. Its significance is often defined by its position within the broader arachidonic acid cascade and its ability to influence other eicosanoid pathways. youtube.com

15-HETE is a critical precursor to a class of specialized pro-resolving mediators (SPMs) known as lipoxins. nih.govnih.govyoutube.com The 15(S)-HETE isomer, produced by 15-lipoxygenase (15-LOX), can be converted into lipoxins. nih.govnih.gov Importantly, the 15(R)-HETE isomer, which is notably produced by aspirin-acetylated cyclooxygenase-2 (COX-2), is the precursor to "aspirin-triggered" 15-epi-lipoxins, which are potent anti-inflammatory molecules. nih.govwikipedia.orgcaymanchem.com This positions 15-HETE at a crucial branch point between different inflammatory and anti-inflammatory pathways.

There is significant crosstalk between the 15-LOX and 5-LOX pathways. 15(S)-HETE has been shown to inhibit the formation of pro-inflammatory leukotrienes by acting on the 5-lipoxygenase enzyme. nih.gov Conversely, mediators from the COX pathway, such as prostaglandin (B15479496) E2 (PGE2), can shift enzymatic activity from 5-LOX towards 15-LOX, thereby promoting the production of 15-HETE and its downstream pro-resolving lipoxins. nih.gov This dynamic interplay allows for fine-tuning of the inflammatory response.

Furthermore, 15-HETE can be metabolized into other bioactive lipids. The oxidation of 15(S)-HETE by 15-hydroxyprostaglandin dehydrogenase (15-PGDH) generates 15-oxo-eicosatetraenoic acid (15-oxo-ETE). nih.govnih.govresearchgate.net This metabolite has its own distinct biological activities, including the ability to inhibit endothelial cell proliferation, suggesting an anti-angiogenic role. nih.govresearchgate.net The balance between 15-HETE and its various metabolites is an active area of research, as it adds another layer of regulatory control.

Development of Advanced In Vitro and In Vivo Models for Studying 15-HETE Pathways

Progress in understanding 15-HETE biology heavily relies on the development and use of sophisticated experimental models. These models allow researchers to dissect molecular pathways and validate physiological relevance. nih.gov

In Vitro Models: A variety of cultured cell systems have been instrumental in elucidating the mechanisms of 15-HETE action.

Pulmonary Artery Smooth Muscle Cells (PASMCs): Used to demonstrate the anti-apoptotic effects of 15-HETE and its reliance on the iNOS pathway. nih.gov

Human Umbilical Vein Endothelial Cells (HUVECs): Employed to study the anti-proliferative and potential anti-angiogenic effects of 15-HETE's metabolite, 15-oxo-ETE. nih.govresearchgate.net

Macrophage Cell Lines (R15L, RAW 264.7): These models are used to investigate the metabolism of 15-HETE to 15-oxo-ETE and to study how 15-HETE influences macrophage function toward a pro-resolving phenotype. nih.govresearchgate.netoup.com

Mast Cell and Basophil Models (PT-18, RBL-1): These have been crucial for identifying specific 15-HETE binding sites and for studying its inhibitory effects on the 5-lipoxygenase pathway. elsevier.comnih.gov

Human Cancer Cell Lines (PC-3, LNCaP, DU145): Utilized to demonstrate the growth-inhibitory effects of 15(S)-HETE, potentially mediated through PPARγ activation. wikipedia.org

In Vivo Models: Animal models are essential for understanding the systemic effects of 15-HETE and its role in disease pathogenesis.

Hypoxic Rat Model of Pulmonary Hypertension: In these models, levels of various eicosanoids are altered, and studies have shown that plasma 15-HETE levels are an independent predictor of survival in human pulmonary arterial hypertension, highlighting the clinical relevance of these pathways. nih.gov

15-HETE-Fed Mouse Model: Research has shown that feeding mice a diet enriched with 15-HETE is sufficient to induce pulmonary hypertension. nih.gov This model is critical for studying the causal role of 15-HETE in disease and has implicated a T-cell-dependent mechanism in its pathology. nih.gov

Deeper Investigation into Stereoisomer-Specific Biological Activities and Metabolic Fates

A critical frontier in 15-HETE research is distinguishing the unique roles of its two primary stereoisomers: 15(S)-HETE and 15(R)-HETE. These molecules, while structurally similar, are produced by different enzymatic pathways and can have distinct metabolic fates and biological functions. wikipedia.org

15(S)-HETE:

Biological Activities: This isomer is primarily associated with anti-inflammatory and pro-resolving functions. It can inhibit the 5-lipoxygenase pathway, thereby reducing the production of pro-inflammatory leukotrienes. nih.gov It may also have a protective role in cancer by inhibiting cell growth. nih.govwikipedia.org It exerts its effects by binding to receptors such as BLT2 and PPARγ. wikipedia.orgoup.com

Metabolic Fate: 15(S)-HETE is the principal product of the 15-lipoxygenase-1 (15-LO-1) and 15-lipoxygenase-2 (15-LO-2) enzymes acting on arachidonic acid. nih.gov It is a substrate for 15-hydroxyprostaglandin dehydrogenase (15-PGDH), which oxidizes it to 15-oxo-ETE. nih.govnih.gov It can also be further metabolized through beta-oxidation in both peroxisomes and mitochondria. fao.org

15(R)-HETE:

Biological Activities: While lacking some of the activities of its S-counterpart, 15(R)-HETE is not inert. wikipedia.org It is a potent agonist of PPARβ/δ. nih.govcaymanchem.com Its most significant role is as the precursor to the 15(R)-lipoxins, also known as epi-lipoxins, which are highly potent anti-inflammatory mediators generated following the acetylation of COX-2 by aspirin. nih.govcaymanchem.com

Metabolic Fate: The production of 15(R)-HETE is a key outcome of arachidonic acid metabolism by aspirin-acetylated COX-2. nih.govcaymanchem.com It can also be produced by COX-1 and certain cytochrome P450 enzymes. nih.govwikipedia.orgcaymanchem.com A crucial metabolic distinction is that 15(R)-HETE is a very poor substrate for 15-PGDH. caymanchem.com This resistance to degradation means it can accumulate in cells where it is produced, allowing it to be shunted into the transcellular pathway for epi-lipoxin synthesis. caymanchem.com

Q & A

Q. What experimental methods are recommended for extracting 15-HETE from biological tissues?

The Bligh-Dyer method is widely used for lipid extraction due to its efficiency and reproducibility. This method involves homogenizing wet tissue with a chloroform-methanol mixture (1:2 v/v), followed by dilution with chloroform and water to separate lipids (chloroform layer) from non-lipids (methanolic layer). This approach minimizes lipid degradation and is adaptable to various tissues, including vascular and macrophage samples .

Q. How is 15-HETE biosynthesized in human macrophages?

15-HETE is primarily synthesized via the 15-lipoxygenase (15-LO) pathway in human alveolar macrophages (HAM). Interleukin-4 (IL-4) upregulates 15-LO mRNA expression, enhancing 15-HETE production by 4-fold. The enzyme catalyzes the oxygenation of arachidonic acid at carbon 15, forming 15(S)-hydroperoxy-eicosatetraenoic acid (15-HPETE), which is subsequently reduced to 15-HETE .

Q. What analytical techniques are used to quantify 15-HETE and its metabolites?

Liquid chromatography-mass spectrometry (LC-MS) with deuterated internal standards (e.g., 15-HETE-d8) is the gold standard for quantification. Electrochemical detection (ECD) coupled with high-performance liquid chromatography (HPLC) can also resolve 15-HETE from other eicosanoids. These methods ensure specificity and sensitivity, even in complex biological matrices like serum or cell lysates .

Advanced Research Questions

Q. How do structural features of COX-2 determine its ability to produce 15-HETE upon acetylation?

Aspirin-acetylated COX-2 acts as a lipoxygenase, producing 15-HETE and 11-HETE. Site-directed mutagenesis of residues Val-434, Arg-513, and Val-523 (which differ between COX-1 and COX-2) abrogates HETE synthesis. These residues regulate substrate orientation, favoring a "L-shaped" binding configuration of arachidonic acid in the active site. Mutations like V228F or G533A further disrupt HETE production, highlighting steric and flexibility requirements .

Q. How does 15-HETE inhibit cyclooxygenase (COX) activity in diabetic vascular disease?

15-HETE competitively inhibits COX in vascular tissues (IC50 ~52 µM), increasing the apparent Km for arachidonic acid from 9.3 µM to 37.6 µM. This inhibition reduces prostacyclin (PGI2) synthesis, correlating with elevated 15-HETE and diminished PGI2 levels in diabetic patients. Kinetic studies using umbilical artery microsomes confirm 15-HETE’s role as a feedback regulator of prostanoid biosynthesis .

Q. What mechanisms underlie 15-HETE’s induction of apoptosis in colorectal cancer cells?

15-HETE activates peroxisome proliferator-activated receptor gamma (PPARγ), upregulating TGF-β-inducible early gene (TIEG) and downregulating Bcl-2. PPARγ-dependent apoptosis is demonstrated via PPARγ antagonists (e.g., GW9662), which block 15-HETE’s effects. Overexpression of Bcl-2 rescues cells from apoptosis, confirming the pathway’s dependency on mitochondrial regulation .

Q. How does 15-oxo-ETE, a metabolite of 15-HETE, inhibit endothelial cell proliferation?

Macrophage 15-hydroxyprostaglandin dehydrogenase (PGDH) oxidizes 15-HETE to 15-oxo-ETE, which suppresses endothelial cell DNA synthesis (measured via BrdU incorporation assays). Pretreatment with the PGDH inhibitor CAY10397 reduces 15-oxo-ETE formation, validating its enzymatic origin. 15-oxo-ETE’s anti-angiogenic effects are dose-dependent, with IC50 values in the low micromolar range .

Q. What role does 15-LOX play in inflammation linked to 15-HETE production?

15-LOX-derived 15-HETE promotes LDL oxidation and monocyte adhesion to endothelial cells, exacerbating atherogenesis. In vitro models using garlic extracts or LOX inhibitors (e.g., cinnamyl-3,4-dihydroxycyanocinnamate) show reduced 15-HPETE and downstream pro-inflammatory cytokines (e.g., IL-6), highlighting 15-LOX as a therapeutic target .

Methodological Considerations

- Contradiction Analysis : While 15-HETE is pro-inflammatory in vascular contexts, it exhibits anti-proliferative effects in cancer via PPARγ. These dual roles arise from tissue-specific receptor expression and metabolite stability (e.g., 15-oxo-ETE’s short half-life in serum).

- Experimental Design : For pathway validation, combine genetic (siRNA knockdown of 15-LO or PPARγ) and pharmacological (LOX/COX inhibitors) approaches. Use targeted lipidomics to quantify 15-HETE and its derivatives alongside functional assays (e.g., cell proliferation, apoptosis).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.